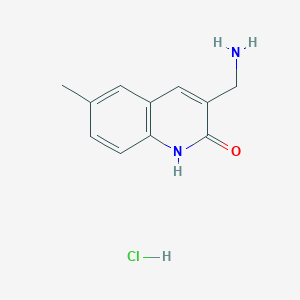

N-(3-Ethylphenyl)azepan-4-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

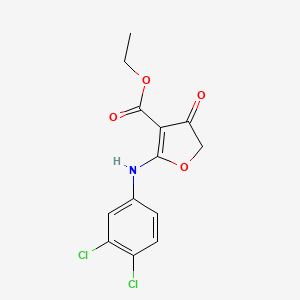

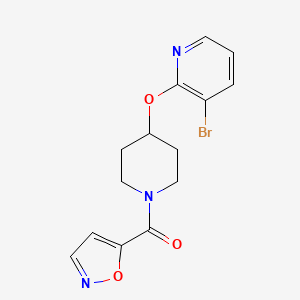

N-(3-Ethylphenyl)azepan-4-amine;dihydrochloride, commonly known as Etazepine, is a chemical compound that belongs to the class of azepine derivatives. It is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Enantioselective Functionalization

Enantioselective α-Functionalization via Palladium Catalyzed C–H Arylation

This research highlights the importance of saturated aza-heterocycles, like azepanes, as building blocks in bioactive compounds and therapeutic agents. The study presents a palladium(II)-catalyzed enantioselective α-C–H coupling method for a wide range of amines, including azepanes, demonstrating high enantioselectivities and exclusive regioselectivity. This method is significant for drug discovery, offering a new approach to functionalize the α-methylene C–H bonds of azepanes enantioselectively (Jain et al., 2016).

Synthesis and Antimicrobial Activity

Synthesis, Antibacterial, and Antifungal Activity of Azepin-ium Bromides

Novel azepin-ium bromides were synthesized and evaluated for their antimicrobial activity. The study demonstrates the potential of these compounds as antimicrobial agents, with some showing promising activity against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This research underlines the therapeutic potential of azepine derivatives in treating infections (Demchenko et al., 2020).

Chemical Synthesis and Drug Discovery

Diversity-Oriented Synthesis of Azaspirocycles

This paper outlines a multicomponent condensation method to access omega-unsaturated dicyclopropylmethylamines, which are then converted into heterocyclic azaspirocycles, including azepines. These compounds serve as significant scaffolds for chemistry-driven drug discovery, showcasing the versatility of azepine derivatives in synthesizing complex molecules with potential biological activities (Wipf et al., 2004).

Ionic Liquids and Green Chemistry

Azepanium Ionic Liquids

This research introduces a new family of room temperature ionic liquids derived from azepane. These ionic liquids present a sustainable alternative to volatile organic compounds in various applications, including electrochemistry and solvent systems. The study emphasizes the potential of azepane derivatives in green chemistry, offering eco-friendly solutions with broad applicability (Belhocine et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-ethylphenyl)azepan-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-2-12-5-3-6-14(11-12)16-13-7-4-9-15-10-8-13;;/h3,5-6,11,13,15-16H,2,4,7-10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUINXFDKQUTYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2CCCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Ethylphenyl)azepan-4-amine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1,3-benzodioxol-5-yl-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B2709987.png)

![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)

![5-[2-(thiophen-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2709995.png)

![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/no-structure.png)

![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2710007.png)